dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride
CAS No.: 63982-38-7
Cat. No.: VC18469753
Molecular Formula: C12H19ClN2O2
Molecular Weight: 258.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63982-38-7 |
|---|---|
| Molecular Formula | C12H19ClN2O2 |
| Molecular Weight | 258.74 g/mol |
| IUPAC Name | dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride |
| Standard InChI | InChI=1S/C12H18N2O2.ClH/c1-9-5-6-11(16-12(15)13-2)10(7-9)8-14(3)4;/h5-7H,8H2,1-4H3,(H,13,15);1H |
| Standard InChI Key | RAEIEEVDOZZKEE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)OC(=O)NC)C[NH+](C)C.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Descriptors
The compound’s IUPAC name, dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium chloride, reflects its quaternary ammonium core, methylcarbamoyloxy substituent, and chloride counterion. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 63982-38-7 | |
| Molecular Formula | ||
| Molecular Weight | 258.74 g/mol | |
| SMILES | CC1=CC(=C(C=C1)OC(=O)NC)CNH+C.[Cl-] | |
| InChI Key | RAEIEEVDOZZKEE-UHFFFAOYSA-N |
The structure consists of a benzylammonium backbone with a methylcarbamoyloxy group at the 2-position and a methyl group at the 5-position of the aromatic ring. The quaternary nitrogen is bonded to two methyl groups, conferring cationic character balanced by a chloride ion.
Structural Analogs and Isomerism
A positional isomer, dimethyl-[[4-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium chloride (CAS 63982-37-6), differs only in the methyl group’s placement on the benzene ring (4- vs. 5-position). This subtle change impacts physicochemical properties: the 4-methyl isomer has a boiling point of 300°C and a flash point of 135.3°C . Computational models suggest that the 5-methyl derivative may exhibit enhanced steric shielding around the carbamate group, potentially improving stability .
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized via a two-step process:
-
Carbamate Esterification: A phenol derivative (5-methyl-2-hydroxybenzyl alcohol) reacts with methylcarbamoyl chloride in the presence of a base (e.g., pyridine) to form the methylcarbamoyloxy intermediate.
-
Quaternary Ammonium Formation: The intermediate undergoes alkylation with methyl iodide or dimethyl sulfate, followed by ion exchange with chloride to yield the final product .
Mechanistic Insights
The electrophilic aromatic substitution involved in carbamate formation aligns with methodologies described for benzolactam synthesis . Carbamoyl cations () generated in situ attack the aromatic ring’s ortho position, facilitated by electron-donating methyl groups. This regioselectivity is critical for achieving the desired substitution pattern .
Physicochemical Properties
Stability and Solubility
The compound is stable at room temperature when stored in sealed containers but hydrolyzes slowly in aqueous media above pH 9. It exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and low solubility in water (<1 g/L at 25°C) .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound’s carbamate moiety is a precursor to bioactive molecules. For example, carbamates are key in prodrug design, where enzymatic hydrolysis releases active amines. Recent studies explore its use in synthesizing acetylcholinesterase inhibitors, though detailed pharmacological data remain proprietary.
Agrochemical Uses
Quaternary ammonium compounds are widely employed as surfactants and fungicides. The methylcarbamoyloxy group may enhance binding to fungal cell membranes, disrupting lipid bilayers . Field trials with analogs demonstrate efficacy against Botrytis cinerea at concentrations as low as 50 ppm .
Comparative Analysis with Structural Analogs
| Property | 5-Methyl Derivative (CAS 63982-38-7) | 4-Methyl Derivative (CAS 63982-37-6) | 2-(Isopropyl)-5-Methyl Analog (CAS 60439-42-1) |
|---|---|---|---|
| Boiling Point | Not reported | 300°C | 300°C (estimated) |
| Solubility in Water | <1 g/L | <1 g/L | 0.5 g/L |
| LogP | 2.78 (calculated) | 2.78 (calculated) | 3.12 |
| Application Focus | Pharmaceutical intermediates | Industrial surfactants | Biocidal agents |
The 2-(isopropyl)-5-methyl analog (CAS 60439-42-1) demonstrates broader biocidal activity due to its lipophilic isopropyl group, which enhances membrane penetration .
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